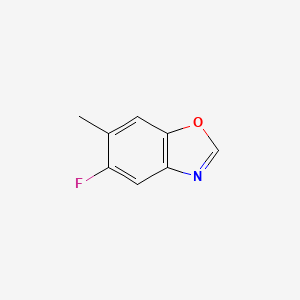
1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride is a synthetic organic compound that belongs to the class of substituted phenylpropenes. This compound is characterized by the presence of both p-chlorophenyl and m-fluorophenyl groups attached to a dimethylaminopropene backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with p-chlorobenzaldehyde and m-fluorobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon for the reduction step.
Automated Synthesis: Utilizing automated reactors and continuous flow systems to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the double bond to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, acid or base catalysts for condensation reactions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Saturated amines.
Substitution Products: Various substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Exploring its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(p-Chlorophenyl)-1-(m-fluorophenyl)-2-dimethylaminopropane hydrochloride
- 1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminopropane hydrochloride
Uniqueness
1-(p-Chlorophenyl)-1-(m-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride is unique due to its specific substitution pattern and the presence of both p-chlorophenyl and m-fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
21165-57-1 |
|---|---|
Fórmula molecular |
C17H18Cl2FN |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-3-(3-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17ClFN.ClH/c1-20(2)11-10-17(13-6-8-15(18)9-7-13)14-4-3-5-16(19)12-14;/h3-10,12H,11H2,1-2H3;1H |
Clave InChI |
PNADBYWNNBOKJK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC=C(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)

![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
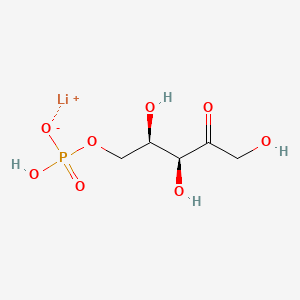
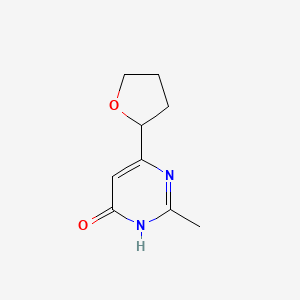


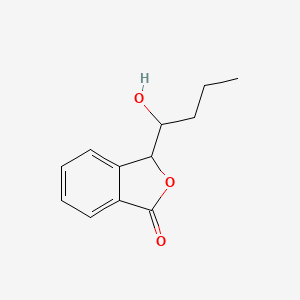
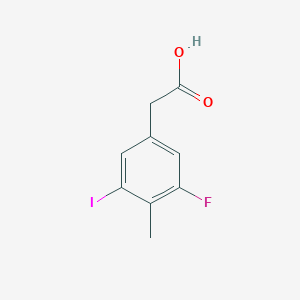

![[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid](/img/structure/B13433700.png)

